4-Methyl-1,4-oxazepan-6-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-oxazepan-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of 4-methyl-1,4-oxazepan-6-ol with ammonia or an amine derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,4-oxazepan-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxazepanones.
Reduction: Reduction reactions may yield amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can produce various derivatives, including alkylated or acylated products.
Scientific Research Applications
4-Methyl-1,4-oxazepan-6-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Methyl-1,4-oxazepan-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
4-Methyl-1,4-oxazepan-6-amine is structurally similar to other oxazepanes and related compounds. Some of the similar compounds include:
1,4-Oxazepan-6-amine: Lacks the methyl group at the 4-position.
4-Methyl-1,4-oxazepan-5-amine: Similar structure but with the amine group at a different position.
4-Methyl-1,4-oxazepan-7-amine: Another positional isomer with the amine group at the 7-position.
These compounds may exhibit different chemical and biological properties due to variations in their molecular structure
Properties
IUPAC Name |
4-methyl-1,4-oxazepan-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(7)4-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDGPYWEWPDORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654917 | |
Record name | 4-Methyl-1,4-oxazepan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933743-23-8 | |
Record name | 4-Methyl-1,4-oxazepan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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